Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate
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Overview
Description
Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves the reaction of pyrazolopyridine derivatives with appropriate reagents. One common method involves the regioselective iodination of pyrazolopyrazinones, followed by carbonylation catalyzed with palladium (Pd) complexes under pressure in methanol (MeOH) solution. This yields the desired methyl ester, which can be further transformed into corresponding carboxylic acids by alkaline hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalytic processes, such as palladium-catalyzed carbonylation, is essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, carboxylic acids, and hydrogenated compounds.
Scientific Research Applications
Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its similarity to purine bases like adenine and guanine.
Biological Research: It is used in the development of inhibitors for enzymes and receptors, such as phosphodiesterase and kinase inhibitors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction is facilitated by the compound’s structural similarity to natural substrates, allowing it to fit into the active site and disrupt normal enzymatic function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms in the rings.
Pyrazolo[1,5-a]pyrazines: These compounds have a similar pyrazole ring but are fused with a pyrazine ring instead of a pyridine ring.
Uniqueness
Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate is unique due to its specific fusion pattern and the presence of a carboxylate ester group
Properties
Molecular Formula |
C8H7N3O3 |
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Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 4-oxo-1,5-dihydropyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-9-7(12)4-3-10-11-6(4)5/h2-3H,1H3,(H,9,12)(H,10,11) |
InChI Key |
NTMSZQJRPFLCRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1NN=C2 |
Origin of Product |
United States |
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